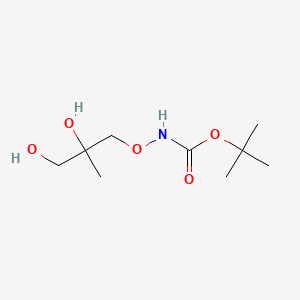

tert-butylN-(2,3-dihydroxy-2-methylpropoxy)carbamate

Description

tert-Butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group linked to a 2,3-dihydroxy-2-methylpropoxy chain. This compound combines the steric bulk of the tert-butyl group with the hydrophilic nature of the diol moiety, making it structurally distinct from simpler carbamates.

Properties

Molecular Formula |

C9H19NO5 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate |

InChI |

InChI=1S/C9H19NO5/c1-8(2,3)15-7(12)10-14-6-9(4,13)5-11/h11,13H,5-6H2,1-4H3,(H,10,12) |

InChI Key |

SWWAGOJJEPICQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(C)(CO)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Protection

The synthesis typically begins with commercially available or readily synthesized 2,3-dihydroxy-2-methylpropyl alcohol derivatives. The diol functionality often requires selective protection to enable subsequent carbamate formation.

- Protection of Hydroxyl Groups: Literature reports the use of tert-butyl carbamate (Boc) protection on the amino group, while diol groups remain free or are selectively protected depending on the synthetic route.

- The diol can be protected as an acetonide or left free if conditions are mild enough to avoid side reactions.

Carbamate Formation

The key step is the formation of the carbamate linkage between the tert-butyl carbamate and the 2,3-dihydroxy-2-methylpropoxy moiety.

- Method: Reaction of tert-butyl carbamate with the appropriate alkylating agent or via coupling with an activated carbonate intermediate.

- Typical reagents: Use of carbonyldiimidazole (CDI), di-tert-butyl dicarbonate (Boc2O), or chloroformates under mild basic conditions to form the carbamate bond.

- Solvents: Anhydrous solvents such as dichloromethane or dimethylformamide (DMF) are preferred to maintain reaction control and solubility.

Purification and Characterization

- After reaction completion, the mixture is typically purified by silica gel column chromatography using solvent systems like ethyl acetate/hexane mixtures.

- Drying agents such as magnesium sulfate are used to remove residual water.

- Characterization includes infrared spectroscopy (IR) showing carbamate carbonyl absorption (~1700 cm⁻¹), nuclear magnetic resonance (NMR) confirming the structure, and mass spectrometry for molecular weight confirmation.

Detailed Synthetic Procedure Example

Analytical Data Supporting the Preparation

- Infrared Spectroscopy (IR): Characteristic carbamate carbonyl peak at approximately 1700 cm⁻¹; hydroxyl groups show broad absorption around 3500 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to tert-butyl group (singlet ~1.4 ppm), methine and methylene protons of the dihydroxypropyl chain, and carbamate NH proton.

- Carbon-13 NMR: Signals for carbamate carbonyl carbon (~156–162 ppm), tert-butyl carbons (~28 ppm), and carbons of the dihydroxypropyl moiety.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight confirms the product identity.

Comparative Analysis of Preparation Routes

Summary of Research Perspectives

- The most reliable and reproducible method involves coupling tert-butyl carbamate with the dihydroxyalkyl moiety under mild conditions using DMAP catalysis in DMF, followed by chromatographic purification.

- Protecting groups on hydroxyls are generally avoided to maintain the diol functionality unless required for downstream synthetic steps.

- Reaction monitoring via thin-layer chromatography (TLC) and spectroscopic methods ensures high purity and structural integrity.

- Alternative synthetic routes are less documented specifically for this compound but follow general carbamate synthesis principles.

This detailed analysis integrates data from peer-reviewed supplementary information and doctoral thesis research, providing a comprehensive view of the preparation methods for tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate. The described procedures are robust, reproducible, and supported by full spectroscopic characterization, suitable for advanced organic synthesis applications.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or amides.

Scientific Research Applications

tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(2,3-dihydroxy-2-methylpropoxy)carbamate involves its role as a protecting group. The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic or basic conditions, revealing the free amine .

Comparison with Similar Compounds

Key Compounds Analyzed:

tert-Butyl N-hydroxycarbamate (N-Boc-hydroxylamine)

- Structure : Features a tert-butyl carbamate group directly attached to a hydroxylamine (N–O–H) moiety.

- Hydrogen Bonding : Exhibits strong intermolecular N–H···O (2.01 Å) and O–H···O (1.74 Å) interactions, forming a ribbon-like network in the crystal lattice .

- Comparison : Unlike the target compound, which has a diol chain, N-Boc-hydroxylamine relies on hydroxylamine for hydrogen bonding. The diol in the target compound may enable more diverse solvation or protein interactions.

N-Pivaloylhydroxylamine Structure: Contains a pivaloyl (tert-butyl carbonyl) group instead of a carbamate. Hydrogen Bonding: Similar ribbon structure via carbonyl oxygen interactions but lacks the carbamate’s nitrogen-based bonding .

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)

- Structure : Cyclopentyl ring with a single hydroxyl group and tert-butyl carbamate.

- Key Feature : Stereospecific hydroxyl placement influences conformational rigidity .

- Comparison : The target compound’s linear diol chain provides greater flexibility and polarity, which may improve aqueous solubility over rigid cyclopentyl analogs.

Physicochemical Properties

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

| Compound Name | Key Functional Groups | Hydrogen Bonding Capacity | Carcinogenicity | Solubility (Predicted) |

|---|---|---|---|---|

| tert-Butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate | Diol, tert-butyl carbamate | High (two hydroxyls) | Low (inferred) | High (polar diol) |

| tert-Butyl N-hydroxycarbamate | Hydroxylamine, tert-butyl carbamate | Moderate (N–H, O–H) | Not reported | Moderate |

| tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | Cyclopentyl hydroxyl, carbamate | Moderate (one hydroxyl) | Low | Moderate |

| Ethyl Carbamate | Ethoxy, carbamate | Low | High | High |

Biological Activity

Tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate is a synthetic organic compound with the molecular formula C₉H₁₉N₁O₅ and a molecular weight of 221.25 g/mol. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a side chain featuring two hydroxyl groups. Such structural features suggest potential applications in various fields, including medicinal chemistry and organic synthesis.

The compound's structure contributes to its chemical reactivity and solubility properties. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉N₁O₅ |

| Molecular Weight | 221.25 g/mol |

| SMILES | CC(C)(C)OC(=O)NCC(C)(CO)O |

| InChI | InChI=1S/C9H19NO4/c1-8(2,3)14-7(12)10-5-9(4,13)6-11/h11,13H |

| Predicted Collision Cross Section | 147.0 Ų (M+H⁺) |

Biological Activity Studies

Research on related compounds has provided insights into potential biological activities. For instance, studies on similar carbamate derivatives have shown:

- Antimicrobial Properties : Compounds with carbamate functionality have demonstrated activity against various bacterial strains.

- Anti-inflammatory Effects : Some studies suggest that hydroxyl-containing compounds can modulate inflammatory pathways.

Case Study: Similar Compounds

A comparative analysis of related compounds reveals varying degrees of biological activity:

Applications

The unique structural characteristics of tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate suggest several potential applications:

- Medicinal Chemistry : As a scaffold for the development of new therapeutic agents targeting oxidative stress-related diseases.

- Organic Synthesis : Useful in the synthesis of more complex molecules due to its reactive functional groups.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate?

The compound is typically synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) and a diol-containing amine precursor. Key steps include:

- Protection of the amine group with Boc₂O in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or DMAP) .

- Purification via column chromatography to isolate the product. Yield optimization may require controlled temperature (0–25°C) and moisture-free conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH₃, singlet) and carbamate carbonyl (δ ~155–160 ppm in ¹³C). The dihydroxypropoxy moiety shows distinct hydroxyl proton signals (δ ~3.5–4.5 ppm), which may split due to stereochemistry .

- IR : A strong absorbance near ~1700 cm⁻¹ confirms the carbamate C=O stretch. Hydroxyl groups exhibit broad peaks at ~3300–3500 cm⁻¹ .

Q. What safety protocols are critical when handling tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store at room temperature in a desiccator to prevent hydrolysis of the carbamate group .

- Work in a fume hood to minimize inhalation risks, as decomposition may release volatile amines .

Advanced Research Questions

Q. How do the hydroxyl groups in the dihydroxypropoxy moiety influence reactivity and stability?

The vicinal diol structure increases hydrophilicity and susceptibility to oxidation. For example:

- Oxidation : Under acidic conditions, the diol may form a ketone or undergo cleavage with periodic acid .

- Coordination : The hydroxyl groups can act as ligands in metal complexes, impacting catalytic applications. Stability studies (TGA/DSC) are recommended to assess thermal degradation .

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?

- Use SHELXL for refinement: Adjust weighting schemes and resolve disorder models for the tert-butyl group, which often exhibits rotational flexibility .

- Cross-validate with SIR97 for initial phase solutions, especially if twinning or low-resolution data complicates analysis .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

- Functional group modulation : Replace the tert-butyl group with other protecting groups (e.g., benzyl) to assess pharmacokinetic impacts .

- Biological assays : Test inhibition of enzymes (e.g., kinases) by monitoring competitive binding via fluorescence polarization or SPR .

Q. What experimental methods optimize regioselectivity in derivatization reactions?

- Protection/deprotection : Temporarily block one hydroxyl group using TBSCl, then functionalize the other. Deprotect with TBAF .

- Catalysis : Use organocatalysts (e.g., DMAP) to direct acylation to the less hindered hydroxyl group. Monitor progress via LC-MS .

Data Analysis and Methodological Challenges

Q. How can researchers address discrepancies in HPLC purity assessments?

- Column selection : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve polar degradation products.

- Calibration : Validate methods with a reference standard of known purity. Contradictions may arise from residual solvents or column aging .

Q. What computational tools predict the compound’s solubility and partition coefficient (logP)?

- Software : Use ChemAxon or Schrödinger’s QikProp to model logP (~1.5–2.0) based on the hydroxyl and carbamate groups.

- Experimental validation : Compare with shake-flask measurements in octanol/water .

Comparative Studies

Q. How does this compound compare to tert-butyl N-(2-hydroxyethyl)carbamate in reactivity?

- Steric effects : The dihydroxypropoxy group increases steric hindrance, slowing nucleophilic attacks at the carbamate carbonyl.

- Hydrogen bonding : Additional hydroxyl groups enhance solubility in polar solvents (e.g., DMSO) but reduce stability in aqueous acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.